molecular formula C15H15N3O3 B2467612 3-(4-methoxybenzoyl)-1-(4-methylpyridin-2-yl)urea CAS No. 325703-18-2

3-(4-methoxybenzoyl)-1-(4-methylpyridin-2-yl)urea

Cat. No.: B2467612
CAS No.: 325703-18-2
M. Wt: 285.303
InChI Key: COHNLJWJOJWBLD-UHFFFAOYSA-N
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Description

3-(4-Methoxybenzoyl)-1-(4-methylpyridin-2-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives It is characterized by the presence of a methoxybenzoyl group and a methylpyridinyl group attached to a urea backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxybenzoyl)-1-(4-methylpyridin-2-yl)urea typically involves the reaction of 4-methoxybenzoyl chloride with 4-methyl-2-aminopyridine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with an isocyanate to yield the final urea derivative. The reaction conditions often include:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxybenzoyl)-1-(4-methylpyridin-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of 4-hydroxybenzoyl derivative.

    Reduction: Formation of 4-methoxybenzyl alcohol derivative.

    Substitution: Formation of various substituted benzoyl derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(4-methoxybenzoyl)-1-(4-methylpyridin-2-yl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Influencing the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methoxybenzoyl)-1-(4-pyridinyl)urea: Similar structure but lacks the methyl group on the pyridine ring.

    3-(4-Methoxybenzoyl)-1-(4-methylphenyl)urea: Similar structure but has a phenyl group instead of a pyridine ring.

    3-(4-Methoxybenzoyl)-1-(4-chloropyridin-2-yl)urea: Similar structure but has a chlorine atom on the pyridine ring.

Uniqueness

3-(4-Methoxybenzoyl)-1-(4-methylpyridin-2-yl)urea is unique due to the presence of both a methoxybenzoyl group and a methylpyridinyl group, which confer distinct chemical and biological properties. Its specific substitution pattern allows for unique interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

4-methoxy-N-[(4-methylpyridin-2-yl)carbamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3/c1-10-7-8-16-13(9-10)17-15(20)18-14(19)11-3-5-12(21-2)6-4-11/h3-9H,1-2H3,(H2,16,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COHNLJWJOJWBLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)NC(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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